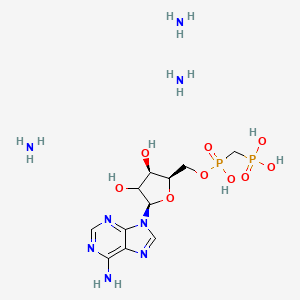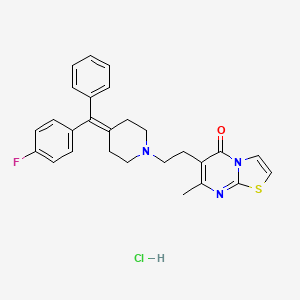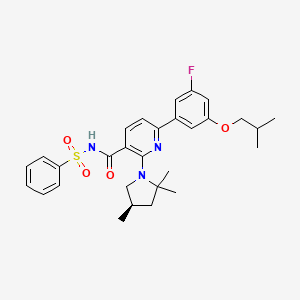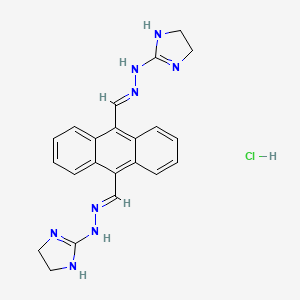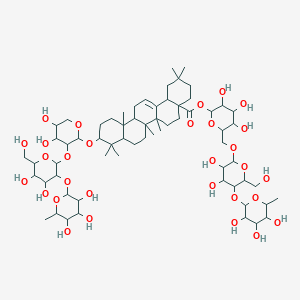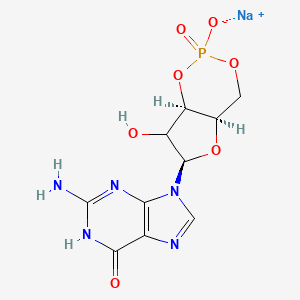
Cyclic GMP (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclic guanosine monophosphate (sodium) is a cyclic nucleotide derived from guanosine triphosphate. It acts as a second messenger in various biological processes, similar to cyclic adenosine monophosphate. Cyclic guanosine monophosphate is involved in regulating ion channel conductance, glycogenolysis, and cellular apoptosis. It also plays a crucial role in relaxing smooth muscle tissues, leading to vasodilation and increased blood flow .
Méthodes De Préparation
Cyclic guanosine monophosphate is synthesized from guanosine triphosphate through the action of guanylate cyclase enzymes. There are two main types of guanylate cyclase: soluble guanylate cyclase, which is activated by nitric oxide, and particulate guanylate cyclase, which is activated by natriuretic peptides . Industrial production methods typically involve the use of recombinant DNA technology to produce large quantities of guanylate cyclase enzymes, which are then used to catalyze the conversion of guanosine triphosphate to cyclic guanosine monophosphate.
Analyse Des Réactions Chimiques
Cyclic guanosine monophosphate undergoes various chemical reactions, including:
Oxidation: Cyclic guanosine monophosphate can be oxidized to form guanosine monophosphate.
Reduction: It can be reduced to form dihydroguanosine monophosphate.
Substitution: Cyclic guanosine monophosphate can undergo substitution reactions with various nucleophiles to form different cyclic nucleotide derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions include guanosine monophosphate, dihydroguanosine monophosphate, and various cyclic nucleotide derivatives .
Applications De Recherche Scientifique
Cyclic guanosine monophosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of cyclic nucleotides and their interactions with other molecules.
Biology: Cyclic guanosine monophosphate is involved in various signaling pathways, including those regulating ion channel conductance, glycogenolysis, and cellular apoptosis.
Medicine: It is used in the development of drugs targeting cyclic guanosine monophosphate signaling pathways, such as phosphodiesterase inhibitors for the treatment of erectile dysfunction and heart failure.
Industry: Cyclic guanosine monophosphate is used in the production of various biotechnological products, including recombinant proteins and enzymes
Mécanisme D'action
Cyclic guanosine monophosphate exerts its effects by activating intracellular protein kinases in response to the binding of membrane-impermeable peptide hormones to the external cell surface. This activation leads to the relaxation of smooth muscle tissues, vasodilation, and increased blood flow. Cyclic guanosine monophosphate also regulates ion channel conductance, glycogenolysis, and cellular apoptosis through its interactions with various downstream effector molecules .
Comparaison Avec Des Composés Similaires
Cyclic guanosine monophosphate is similar to cyclic adenosine monophosphate in its role as a second messenger. cyclic guanosine monophosphate is unique in its ability to activate specific protein kinases and ion channels that are not activated by cyclic adenosine monophosphate. Other similar compounds include cyclic inosine monophosphate and cyclic cytidine monophosphate, which also act as second messengers but have different molecular targets and pathways .
Propriétés
Formule moléculaire |
C10H11N5NaO7P |
|---|---|
Poids moléculaire |
367.19 g/mol |
Nom IUPAC |
sodium;9-[(4aR,6R,7aR)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one |
InChI |
InChI=1S/C10H12N5O7P.Na/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);/q;+1/p-1/t3-,5?,6+,9-;/m1./s1 |
Clé InChI |
KMPIYXNEROUNOG-CODPYOKSSA-M |
SMILES isomérique |
C1[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[Na+] |
SMILES canonique |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[[(2R)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid](/img/structure/B10854315.png)
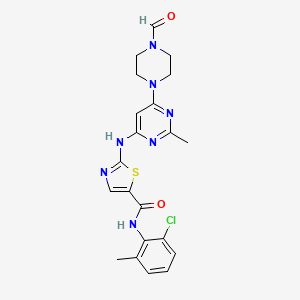
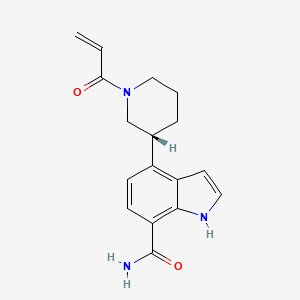
![4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(6-hydroxyhexyl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B10854327.png)
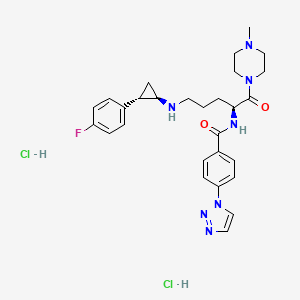
![2-[[5-(2,6-dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid;dihydrochloride](/img/structure/B10854334.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10854345.png)
![2-[2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E)-7-[3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854346.png)
